7'-Methyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
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Overview
Description
7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an isoquinoline moiety
Mechanism of Action
Target of Action
The primary targets of 7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets through a cyclization reaction .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are subjects of ongoing research .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular levels will become available .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted cyclohexanone and an isoquinoline derivative, followed by a series of steps including condensation, reduction, and cyclization to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the degree of saturation in the rings.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or halogen groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline]
- Spiro[cyclopropane-1,2’-isoquinoline]
- Spiro[cyclohexane-1,2’-isoquinoline]
Uniqueness
7’-Methyl-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
7-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-12-5-6-14-13(9-12)10-16-11-15(14)7-3-2-4-8-15/h5-6,9,16H,2-4,7-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXMASNNXYBWFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCCCC3)CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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